molecular formula C12H10BrNO3 B14057925 Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate

Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate

Cat. No.: B14057925
M. Wt: 296.12 g/mol
InChI Key: AQCJEGIKMWNBIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate typically involves the following steps :

    Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with a suitable brominated carboxylic acid derivative under acidic conditions.

    Cyclopropane Ring Formation: The cyclopropane ring is introduced by reacting the benzoxazole derivative with a cyclopropane carboxylic acid ester in the presence of a strong base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzoxazole derivatives.

    Oxidation Products: Oxidized forms of the cyclopropane ring or the ester group.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 1-(6-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate can be compared with other benzoxazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of new materials and the development of novel therapeutic agents.

Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 1-(6-bromo-1,3-benzoxazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H10BrNO3/c1-16-11(15)12(4-5-12)10-14-8-3-2-7(13)6-9(8)17-10/h2-3,6H,4-5H2,1H3

InChI Key

AQCJEGIKMWNBIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=NC3=C(O2)C=C(C=C3)Br

Origin of Product

United States

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